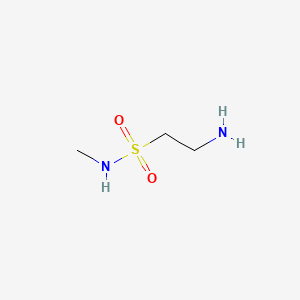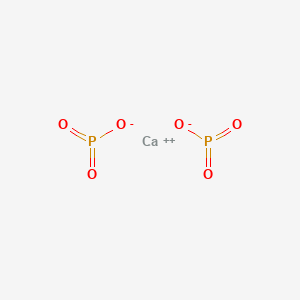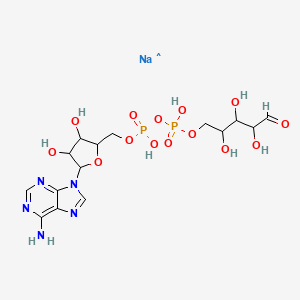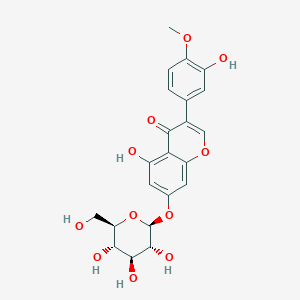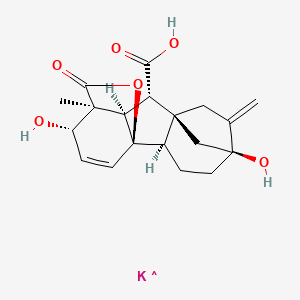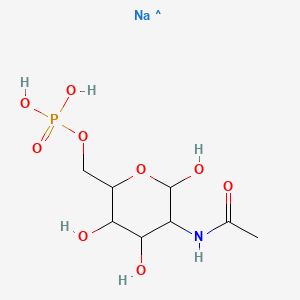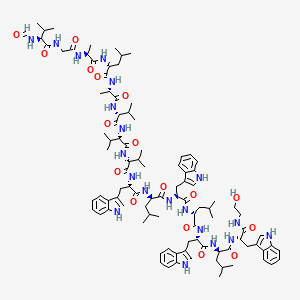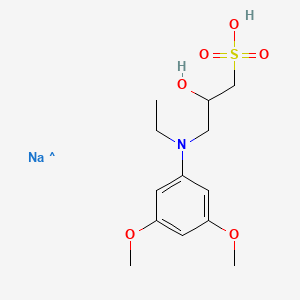
3-(2-Fluorophenoxy)propan-1-amine hydrochloride
Overview
Description
3-(2-Fluorophenoxy)propan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is also known as 2-Fluoro-3-(phenoxymethyl)propylamine hydrochloride and has a molecular formula of C10H14ClFNO.
Scientific Research Applications
Hexadentate Ligand Studies
Research involving hexadentate N3O3 amine phenol ligands for Group 13 metal ions highlights the significance of similar compounds in coordination chemistry. These ligands, including variants like 1,2,3-tris((2-hydroxybenzyl)amino)propane, have been synthesized and characterized, demonstrating intrastrand and interstrand hydrogen bonds in their structures. Such studies are fundamental in developing metal coordination complexes with potential applications in catalysis, materials science, and as precursors for the synthesis of nanomaterials (Liu, Wong, Rettig, & Orvig, 1993).
Analyzing Solubility in Supercritical Fluids
The solubility of related compounds, such as fluoxetine hydrochloride (which shares a similar amine functionality), in supercritical carbon dioxide has been measured. This research is crucial in the pharmaceutical industry, where supercritical fluid-based technologies are employed for drug formulation and delivery. The study of fluoxetine hydrochloride offers insights into how "3-(2-Fluorophenoxy)propan-1-amine hydrochloride" might behave under similar conditions, providing a basis for its potential applications in pharmaceuticals (Hezave, Rajaei, Lashkarbolooki, & Esmaeilzadeh, 2013).
Fluorescence and Detection Applications
The development of fluorogenic imines for fluorescent visualization of Mannich-type reactions in aqueous buffers showcases the utility of compounds with amine functionalities in creating sensors and detection systems. These systems can be employed in various fields, including environmental monitoring, biochemical assays, and medical diagnostics, demonstrating the versatility of amine-based compounds (Guo, Minakawa, & Tanaka, 2008).
Enzymatic Grafting for Water Solubility
Enzymatic grafting of natural products onto chitosan to confer water solubility under basic conditions is another innovative application area. This research, using enzymes to attach hydrophilic compounds to chitosan, improving its solubility, can inform methodologies for modifying "3-(2-Fluorophenoxy)propan-1-amine hydrochloride" to enhance its solubility and functionality in biological and environmental systems (Kumar, Smith, & Payne, 1999).
properties
IUPAC Name |
3-(2-fluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHHRIANQPRJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



